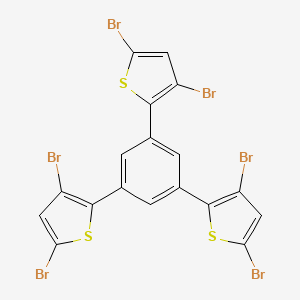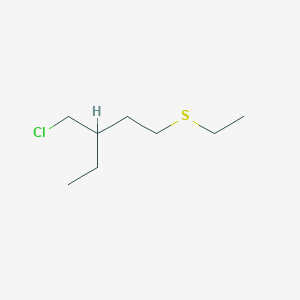
3-(2,2-Difluorocyclopentyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,2-Difluorocyclopentyl)propanoic acid is an organic compound with the molecular formula C8H12F2O2 It is characterized by the presence of a cyclopentyl ring substituted with two fluorine atoms and a propanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Difluorocyclopentyl)propanoic acid typically involves the fluorination of cyclopentyl derivatives followed by the introduction of the propanoic acid group. One common method includes the reaction of cyclopentyl bromide with diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms. The resulting 2,2-difluorocyclopentyl bromide is then reacted with a suitable nucleophile, such as sodium propanoate, under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,2-Difluorocyclopentyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes.
Substitution: The fluorine atoms on the cyclopentyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary alcohols or aldehydes.
Substitution: Formation of substituted cyclopentyl derivatives.
Applications De Recherche Scientifique
3-(2,2-Difluorocyclopentyl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials with unique properties due to the presence of fluorine atoms.
Mécanisme D'action
The mechanism of action of 3-(2,2-Difluorocyclopentyl)propanoic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2,2-Difluorocyclopentyl)acetic acid
- 3-(2,2-Difluorocyclopentyl)butanoic acid
- 3-(2,2-Difluorocyclopentyl)pentanoic acid
Uniqueness
3-(2,2-Difluorocyclopentyl)propanoic acid is unique due to its specific combination of a cyclopentyl ring with two fluorine atoms and a propanoic acid group. This structure imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to its analogs. The presence of fluorine atoms also enhances its potential biological activity, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C8H12F2O2 |
|---|---|
Poids moléculaire |
178.18 g/mol |
Nom IUPAC |
3-(2,2-difluorocyclopentyl)propanoic acid |
InChI |
InChI=1S/C8H12F2O2/c9-8(10)5-1-2-6(8)3-4-7(11)12/h6H,1-5H2,(H,11,12) |
Clé InChI |
BFXWGCSKHRCFOI-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C(C1)(F)F)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


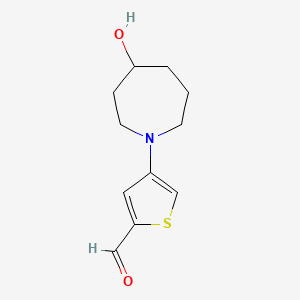
![1-[(Methylamino)methyl]cyclohexan-1-amine](/img/structure/B13181887.png)
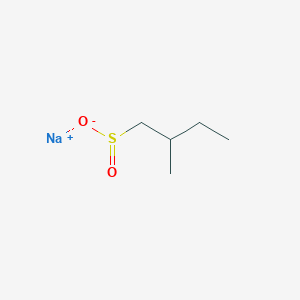
![({[1-(Chloromethyl)cyclopropyl]methoxy}methyl)benzene](/img/structure/B13181910.png)


![1-Oxaspiro[2.7]decane-2-carbonitrile](/img/structure/B13181920.png)
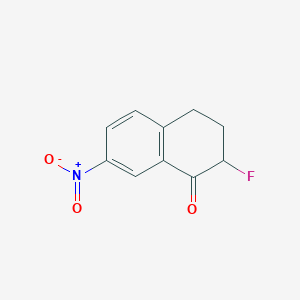
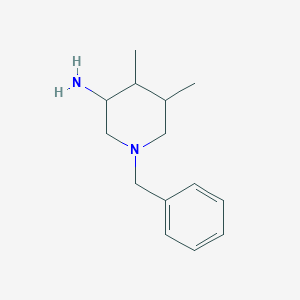

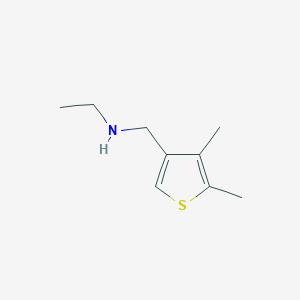
![2-[(2-Methoxyphenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13181949.png)
